This compound is derived from the indole family, which consists of bicyclic structures containing a benzene ring fused to a pyrrole ring. Indoles and their derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Methyl 4-Methoxyindole-3-acetate can be synthesized through various chemical reactions involving starting materials like 4-methoxyindole and methyl bromoacetate .
The synthesis of Methyl 4-Methoxyindole-3-acetate typically involves the following steps:
Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions .
Methyl 4-Methoxyindole-3-acetate features a complex molecular structure characterized by:
The compound's canonical SMILES representation is COC1=CC=CC2=C1C(=CN2)CC(=O)OC, and its InChI Key is NWALYIKBPXGTJR-UHFFFAOYSA-N .
Methyl 4-Methoxyindole-3-acetate can undergo various chemical reactions typical for esters and indoles, including:
These reactions are significant for modifying the compound for specific applications in research.
The mechanism of action for Methyl 4-Methoxyindole-3-acetate involves its interaction with biological targets, primarily through:
Further studies are needed to elucidate its precise mechanisms in various biological contexts.
Methyl 4-Methoxyindole-3-acetate exhibits several notable physical properties:
The chemical properties include:
Methyl 4-Methoxyindole-3-acetate has various applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: